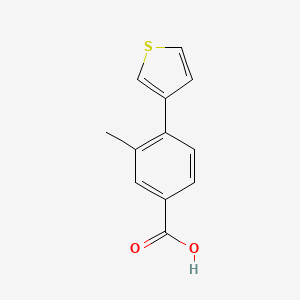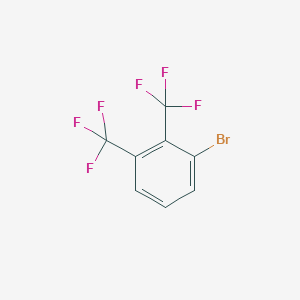
Fernisone
概要
説明
Prednisone, also known as Fernisone, is a synthetic, anti-inflammatory glucocorticoid that derives from cortisone . It is used to treat conditions such as arthritis, blood disorders, breathing problems, severe allergies, skin diseases, cancer, eye problems, and immune system disorders . Prednisone belongs to a class of drugs known as corticosteroids .
Molecular Structure Analysis
The molecular structure of Prednisone is complex and requires advanced analytical techniques for characterization. These techniques include mass spectrometry-based proteomics , which can provide detailed information about the protein’s structure and dynamics.
Chemical Reactions Analysis
The chemical reactions involving Prednisone are complex and require advanced analytical techniques for characterization. These techniques include mass spectrometry-based proteomics , which can provide detailed information about the protein’s structure and dynamics.
Physical and Chemical Properties Analysis
The physical and chemical properties of Prednisone are complex and require advanced analytical techniques for characterization. These techniques include mass spectrometry-based proteomics , which can provide detailed information about the protein’s structure and dynamics.
科学的研究の応用
1. Ferns in Agrostology
- "What Holds The Earth Together': Agnes Chase And American Agrostology" by P. Henson (2003) discusses Agnes Chase's work in systematic agrostology, focusing on grasses in the Americas. This highlights the historical significance of fern research in the field of agrostology (Henson, 2003).
2. Educational Applications of Ferns
- "Ceratopteris: An Ideal Model System for Teaching Plant Biology" by K. Renzaglia & T. Warne (1995) emphasizes the utility of the fern Ceratopteris richardii in educational settings for studying plant biology, development, and genetics (Renzaglia & Warne, 1995).
3. Environmental Biotechnology
- "Domestic Wastewater Treatment with Household-scale Constructed Wetland System Using Water Fern Plant (Azolla pinnata)" by A. Magfhira et al. (2021) explores using the water fern Azolla pinnata in domestic wastewater treatment, demonstrating the environmental applications of ferns (Magfhira et al., 2021).
4. Fern Species as Ecological Indicators
- "Effects of Altitude and Microclimate on the Distribution of Ferns in Urban Areas" by R. Othman et al. (2015) investigates fern species' potential as ecological indicators for forecasting microclimate changes in urban areas (Othman et al., 2015).
5. Ferns in Pharmaceutical Research
- "Effects of the Hydroethanolic Extract of Lycopodium selago L. on Scopolamine-Induced Memory Deficits in Zebrafish" by Mihai-Vlad Valu et al. (2021) discusses the use of the fern Lycopodium selago L. in research related to Alzheimer's disease, showcasing the medical research potential of ferns (Valu et al., 2021).
作用機序
Fernisone, also known as Prednisone, is a synthetic anti-inflammatory glucocorticoid derived from cortisone . It is used to treat a variety of conditions such as arthritis, blood disorders, breathing problems, severe allergies, skin diseases, cancer, eye problems, and immune system disorders .
Target of Action
This compound primarily targets the glucocorticoid receptor . This receptor is involved in regulating various physiological processes, including the immune response and inflammation .
Mode of Action
This compound is biologically inert and is converted to its active form, prednisolone, in the liver . Prednisolone binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This interaction results in a decrease in inflammation and a suppression of the immune system .
Biochemical Pathways
The activation of the glucocorticoid receptor by prednisolone triggers changes in gene expression . This affects various biochemical pathways, leading to a reduction in the production of inflammatory mediators and an increase in the production of anti-inflammatory proteins . The exact pathways affected can vary depending on the specific condition being treated.
Pharmacokinetics
This compound has a bioavailability of 70% and is metabolized in the liver to its active form, prednisolone . The elimination half-life is 3 to 4 hours in adults and 1 to 2 hours in children . It is excreted through the kidneys . The pharmacokinetics of this compound can be influenced by factors such as the dose, the patient’s metabolic rate, and other individual characteristics .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in inflammation and a suppression of the immune system . This can result in a reduction of symptoms in conditions such as asthma, rheumatoid arthritis, and various allergic reactions . It should be noted that prolonged use of this compound can lead to side effects such as muscle weakness, bone loss, and an increased risk of infection .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other medications can affect the metabolism and effectiveness of this compound . Additionally, individual factors such as the patient’s age, overall health status, and specific genetic factors can also influence the drug’s action .
Safety and Hazards
Prednisone has several side effects, including nausea, vomiting, loss of appetite, heartburn, trouble sleeping, increased sweating, or acne . Serious side effects include muscle pain/cramps, irregular heartbeat, weakness, swelling hands/ankles/feet, unusual weight gain, signs of infection, vision problems, symptoms of stomach/intestinal bleeding, mental/mood changes, slow wound healing, thinning skin, bone pain, menstrual period changes, puffy face, seizures, easy bruising/bleeding .
生化学分析
Biochemical Properties
Fernisone interacts with various enzymes, proteins, and other biomolecules in the body. It is known to decrease the immune system’s response to various diseases, thereby reducing symptoms such as swelling and allergic-type reactions
Cellular Effects
This compound has a wide range of effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can cause side effects such as nausea, vomiting, loss of appetite, heartburn, trouble sleeping, increased sweating, or acne .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to the glucocorticoid receptor (GR), which belongs to the nuclear receptor superfamily of transcription factors . This binding leads to changes in gene expression, enzyme inhibition or activation, and other cellular effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is known that corticosteroids like this compound can be transported by various transporters and binding proteins
特性
IUPAC Name |
17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,22,26H,3-4,6,8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFYZVNMUHMLCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858978 | |
| Record name | 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192475-75-4 | |
| Record name | 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




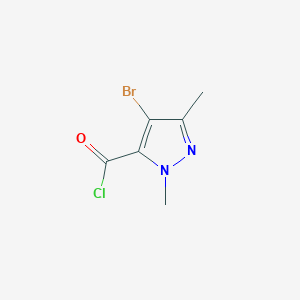
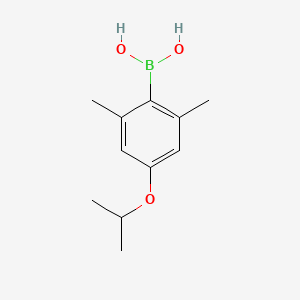
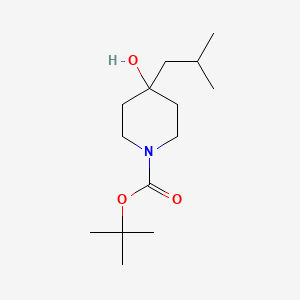
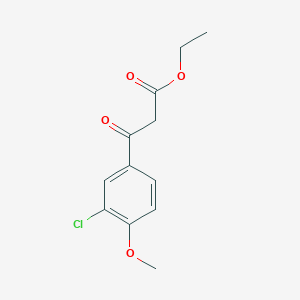
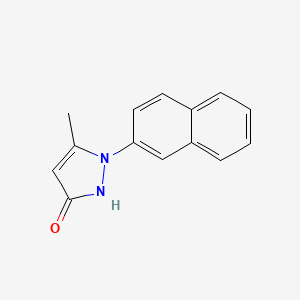
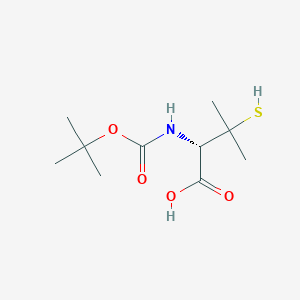
![2-[(2-Furylmethyl)amino]pentanedioic acid](/img/structure/B3089371.png)
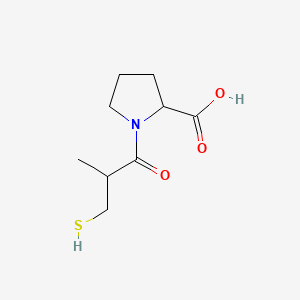
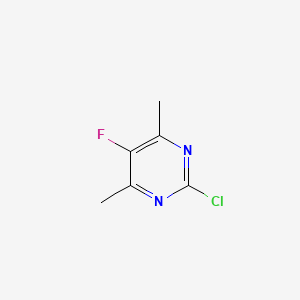
![[(1R,2R)-2-Azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate](/img/structure/B3089381.png)
